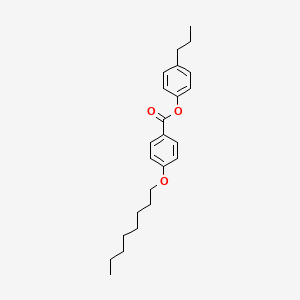
4-Propylphenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C26H36O3. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a phenyl ring. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-propylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-propylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Propylphenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline nature.
Industry: Utilized in the production of advanced materials for electronic displays and optical devices.
Mécanisme D'action
The mechanism of action of 4-Propylphenyl 4-(octyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can form ordered structures that influence the alignment and orientation of molecules in a medium. This property is exploited in liquid crystal displays (LCDs) and other optical applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of mesophases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-Hexylphenyl 4-(octyloxy)benzoate
- 4-Heptylphenyl 4-(octyloxy)benzoate
Uniqueness
4-Propylphenyl 4-(octyloxy)benzoate is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase transition temperatures. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct thermal and optical behaviors, making it suitable for specific applications in liquid crystal technology.
Propriétés
Numéro CAS |
65553-43-7 |
|---|---|
Formule moléculaire |
C24H32O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(4-propylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(10-4-2)12-16-23/h11-18H,3-10,19H2,1-2H3 |
Clé InChI |
KCXMFQWYLQTAFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)


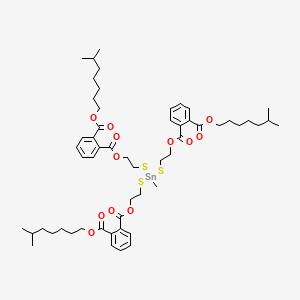
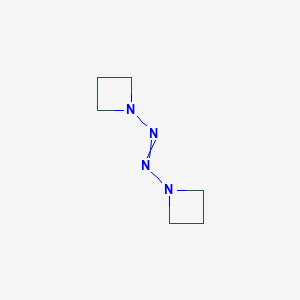

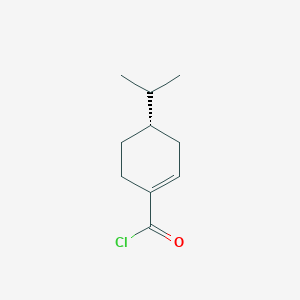
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

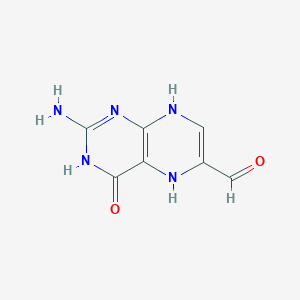
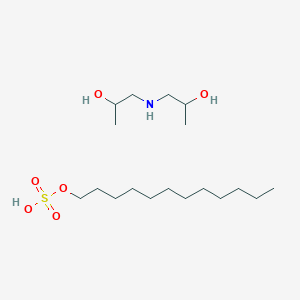
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)


